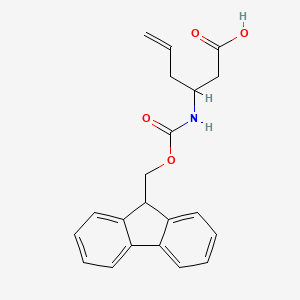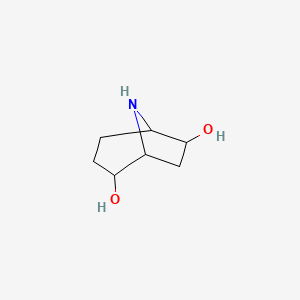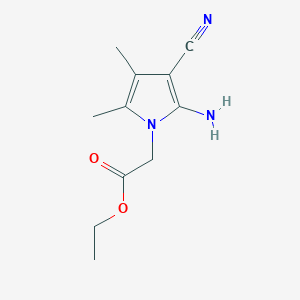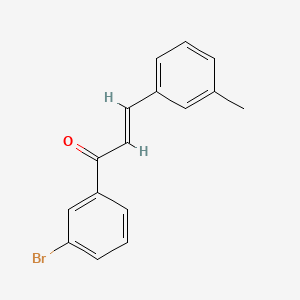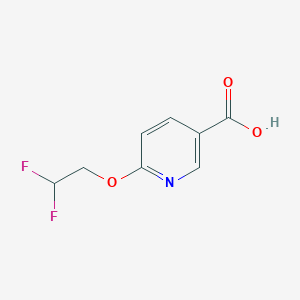![molecular formula C9H9F2NO3 B3079695 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid CAS No. 1072855-42-5](/img/structure/B3079695.png)
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid
Vue d'ensemble
Description
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a chemical compound with significant scientific potential. Its unique properties make it a versatile tool in various research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula C6HF9O6 and is known for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and optimized reaction conditions to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on different biological systems and pathways.
Medicine: The compound has potential therapeutic applications, including its use in drug development and as a potential treatment for various diseases.
Industry: It is used in industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid include other fluorinated nicotinic acid derivatives and related fluorinated compounds . These compounds share some structural similarities but may differ in their specific chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of fluorine atoms and the nicotinic acid structure. This combination imparts specific chemical and biological properties that make it particularly valuable in various research and industrial applications.
Propriétés
IUPAC Name |
6-(1,3-difluoropropan-2-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c10-3-7(4-11)15-8-2-1-6(5-12-8)9(13)14/h1-2,5,7H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLIHJCOUQKUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)OC(CF)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)

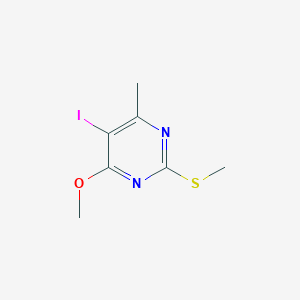
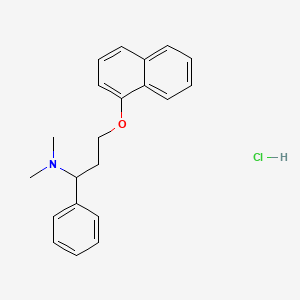
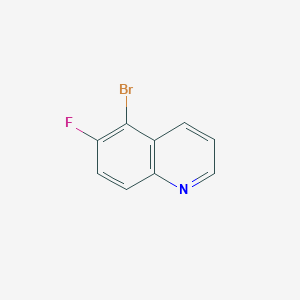
![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)
![3-[3-(5-methyl-1H-imidazol-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3079648.png)
